molecular formula C16H9Cl3N2O2 B11954328 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate CAS No. 21617-09-4

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate

Cat. No.: B11954328
CAS No.: 21617-09-4
M. Wt: 367.6 g/mol
InChI Key: KDKSSOHOVSPJRT-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2. It is known for its unique structure, which combines a quinoline moiety with a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2,5-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (2,3-dichlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (3,4-dichlorophenyl)carbamate

Uniqueness

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Biological Activity

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 21617-09-4
  • Molecular Formula: C15H12Cl3N2O2
  • Molecular Weight: 360.63 g/mol

The structure features a quinoline moiety linked to a dichlorophenyl group through a carbamate functional group. This unique arrangement is believed to contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation: It can bind to receptors that regulate neurotransmitter release and cellular proliferation, leading to altered physiological responses.
  • Antimicrobial Activity: Preliminary studies indicate that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 4 to 16 µg/mL against various Gram-positive and Gram-negative bacteria, indicating strong antibacterial activity .
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa4

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties:

  • Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer).
  • Results: The compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value around 15 µM for A549 cells .
Cell LineIC50 (µM)% Viability at 20 µM
A5491530%
MCF71825%

Case Studies

  • Study on Antimicrobial Resistance:
    A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
  • Cancer Treatment Research:
    In a recent investigation involving A549 lung cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests potential for use as a therapeutic agent in lung cancer treatment.

Properties

CAS No.

21617-09-4

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.6 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C16H9Cl3N2O2/c17-9-3-4-12(19)13(8-9)21-16(22)23-14-6-5-11(18)10-2-1-7-20-15(10)14/h1-8H,(H,21,22)

InChI Key

KDKSSOHOVSPJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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